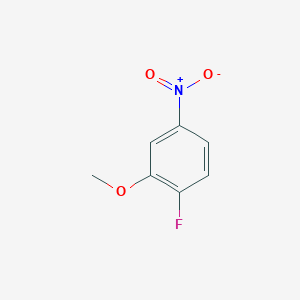

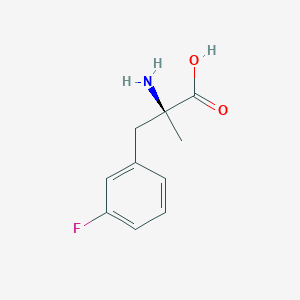

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

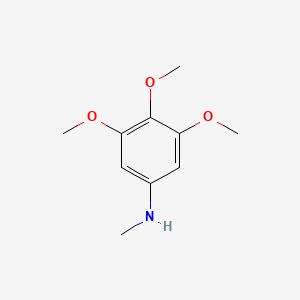

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a chiral compound that is part of a broader class of amino acids with potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of chiral amino acids such as (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid can be approached through methods like the resolution of racemic mixtures or through asymmetric synthesis. Paper describes the optical resolution of a related compound, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, using cinchonidine as a resolving agent, achieving yields of about 70% for the optically pure (S)- and (R)- enantiomers. This method could potentially be adapted for the synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid by modifying the starting materials and resolution conditions.

Molecular Structure Analysis

The molecular structure of chiral amino acids can be elucidated using spectroscopic methods such as NMR and vibrational spectroscopy. Paper provides an example of such an analysis for a similar compound, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, using ab initio HF and DFT methods. These techniques could be applied to (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid to determine its geometric structure, vibrational frequencies, and electronic properties such as HOMO and LUMO energies.

Chemical Reactions Analysis

The reactivity of chiral amino acids can be explored through their participation in various chemical reactions. Paper discusses a chiral resolution reagent that reacts with α-chiral amines to form diastereomeric products, which can be quantified by NMR and HPLC. This reagent could potentially be used to analyze the enantiomeric excess of synthesized (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid or to study its reactivity with other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral amino acids like (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid can be characterized by a variety of techniques. Paper describes the use of quantum mechanical calculations to determine properties such as the electric dipole moment and hyperpolarizability, as well as solvent effects using the polarized continuum model. These methods could be used to predict the behavior of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in different environments and its potential interactions with other molecules.

Applications De Recherche Scientifique

-

Scientific Field: Chemical Synthesis

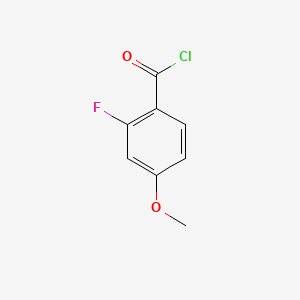

- Application : The compound 3-(3-Fluorophenyl)propionic acid, which is structurally similar to the compound you mentioned, is used in chemical synthesis .

- Method of Application : This compound is typically used as a reagent in various chemical reactions. The specific procedures would depend on the reaction being carried out .

- Results or Outcomes : The outcomes of these reactions would vary widely depending on the specific reaction being carried out .

-

Scientific Field: Medicinal Chemistry

- Application : A derivative of 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, which shares some structural similarities with the compound you mentioned, has been synthesized and evaluated for its biological activity .

- Method of Application : This compound was synthesized through a reaction with corresponding benzaldehydes with various substituents at position 4 .

- Results or Outcomes : The synthesized compounds were tested for their antibacterial and antifungal activities. Several new substances showed moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

- Scientific Field: Drug Delivery Systems

- Application : Boronic acid/ester-based pH-responsive nano-drug delivery systems have been designed and prepared to target the acidic microenvironment of tumors .

- Method of Application : Hydrophobic polyesters with multiple pendent phenylboronic acid groups (PBA-PAL) and hydrophilic PEGs terminated with dopamine (mPEG-DA) were synthesized .

- Results or Outcomes : The synthesized compounds were used to create a drug delivery system that responds to the pH level of the environment, potentially improving the effectiveness of drug delivery to tumors .

-

Scientific Field: Neuropharmacology

- Application : Compounds structurally similar to “(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid” have been used in the study of various neurological and psychological disorders .

- Method of Application : These compounds can be administered in animal models or cell cultures to study their effects on neurological function .

- Results or Outcomes : The specific outcomes would depend on the particular study, but could include changes in behavior, cellular function, or gene expression .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZGACCJFXQSCQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)